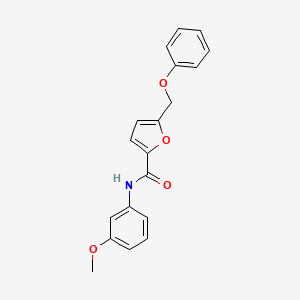
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide, also known as MPFC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of furan carboxamides and has been found to have interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is not fully understood. However, it has been suggested that N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide may exert its biological effects by inhibiting certain enzymes or signaling pathways involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been found to have interesting biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has also been found to inhibit the migration and invasion of cancer cells. In addition, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the development of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is also stable under normal laboratory conditions. However, there are also some limitations to using N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its biological effects.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Further research is needed to elucidate its mechanism of action and to optimize its pharmacological properties. Another potential direction is to explore the use of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide as a tool for studying the biology of cancer and inflammation. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide could be used to probe the role of specific enzymes or signaling pathways in these diseases. Overall, N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is a promising compound with potential applications in scientific research.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide involves the reaction of 3-methoxyphenylboronic acid and 5-bromo-2-furaldehyde in the presence of a palladium catalyst. The resulting intermediate is then reacted with phenoxymethylamine to yield N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide. The synthesis of N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide is relatively simple and can be carried out in a few steps.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. It has been found to have interesting biological activities, including antitumor and anti-inflammatory properties. N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation in animal models of inflammatory diseases.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-9-5-6-14(12-16)20-19(21)18-11-10-17(24-18)13-23-15-7-3-2-4-8-15/h2-12H,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYXBMEYYKLMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-5-(phenoxymethyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

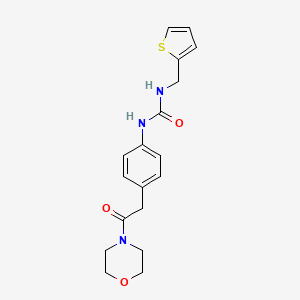
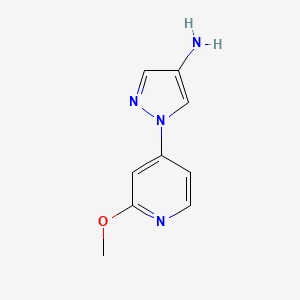


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2910071.png)

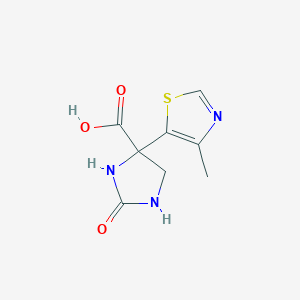
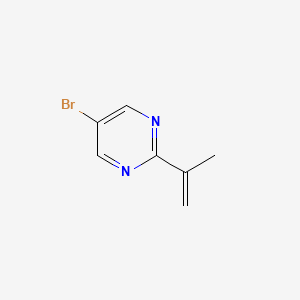
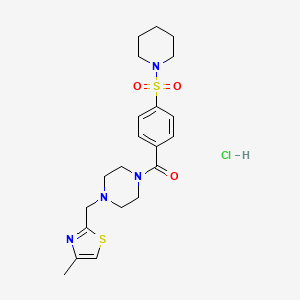
![3-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2910079.png)
![5-[1-(4-Fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2910081.png)
![1-acetyl-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carbohydrazide](/img/structure/B2910083.png)
![2-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)quinoline](/img/structure/B2910086.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]propanoic acid](/img/structure/B2910087.png)